molecular formula C24H32O8 B1250587 17alpha-Estradiol 3-glucosiduronic acid

17alpha-Estradiol 3-glucosiduronic acid

Cat. No. B1250587
M. Wt: 448.5 g/mol
InChI Key: MUOHJTRCBBDUOW-FNUZHIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-estradiol 3-glucosiduronic acid is a steroid glucosiduronic acid that is 17alpha-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It derives from a 17alpha-estradiol. It is a conjugate acid of a 17alpha-estradiol 3-glucosiduronate.
This compound, also known as estradiol-17a 3-D-glucuronoside, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound can be converted into 17alpha-estradiol.

Scientific Research Applications

Scientific Research Applications of 17alpha-Estradiol 3-glucosiduronic Acid

  • Metabolism and Excretion in Various Species :

    • In rabbits, the major urinary metabolite of estrogen glucosiduronate, including compounds similar to this compound, is a diconjugate identified as glucosiduronate-N-acetyglucosaminide of 17alpha-estradiol (Miyazaki, Mizukoshi, & Araki, 1977).
    • In rhesus monkeys, estradiol glucosiduronates, including 17beta-estradiol-3-glucosiduronate, are biosynthesized in substantial yield by liver homogenates, suggesting significant in vivo metabolism and conjugation processes (Musey, Collins, & Preedy, 1977).
    • In humans, oral and sublingual administration of 17alpha-estradiol results in rapid and intensive conjugation, with various metabolites including 17alpha-estradiol conjugates being identified in serum and urine (Hobe et al., 2002).
  • Physiological and Pharmacological Effects :

    • 17alpha-Estradiol has shown biological activity in uterine tissue, displaying both antiuterotonic and antiuterotrophic actions. This suggests a role in modulating uterine physiology and potential therapeutic applications (Perusquía & Navarrete, 2005).
    • The isomers of estradiol, including 17alpha-estradiol, induce rapid spine synapse formation in the hippocampal subfield of rats, indicating a potential role in neuroplasticity and memory processes (MacLusky et al., 2005).
  • Environmental Impact and Ecotoxicology :

    • The synthetic hormone 17alpha-ethinyl estradiol, which shares structural similarities with this compound, has been studied for its environmental impact. A predicted no-effect concentration (PNEC) for this compound in surface water has been established, underscoring the importance of understanding the ecological effects of estrogenic substances (Caldwell et al., 2008).

properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+/m1/s1

InChI Key

MUOHJTRCBBDUOW-FNUZHIFDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha-Estradiol 3-glucosiduronic acid
Reactant of Route 2
17alpha-Estradiol 3-glucosiduronic acid
Reactant of Route 3
17alpha-Estradiol 3-glucosiduronic acid
Reactant of Route 4
17alpha-Estradiol 3-glucosiduronic acid
Reactant of Route 5
17alpha-Estradiol 3-glucosiduronic acid
Reactant of Route 6
17alpha-Estradiol 3-glucosiduronic acid

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